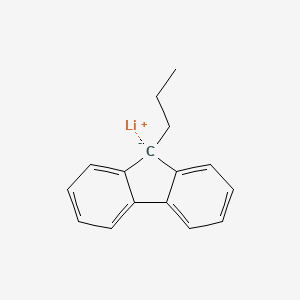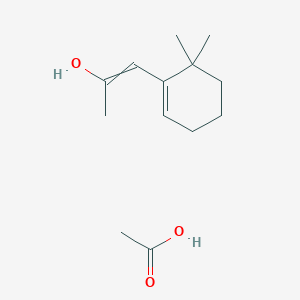
Muqubilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Muqubilin is a cyclic peroxide norterpene compound derived from marine sponges. It has garnered significant interest due to its unique chemical structure and potential pharmacological applications. This compound is known for its ability to interact with nuclear receptors, making it a promising candidate for the treatment of various diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Muqubilin can be synthesized through a series of chemical reactions involving the formation of a cyclic peroxide structure. The synthetic route typically involves the oxidation of a precursor molecule to introduce the peroxide functionality. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure consistency and scalability. The process may include steps such as extraction, purification, and crystallization to obtain the final product in a form suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Muqubilin undergoes various chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can break the peroxide bond, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce reactive oxygen species, while reduction reactions can yield alcohols or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
Muqubilin has a wide range of scientific research applications, including:
Biology: Researchers investigate the biological activity of this compound, particularly its interactions with nuclear receptors and its potential as a therapeutic agent.
Medicine: this compound’s ability to modulate nuclear receptors makes it a promising candidate for the treatment of neurodegenerative diseases and other conditions.
Wirkmechanismus
Muqubilin exerts its effects by interacting with nuclear receptors, including retinoic acid receptors, retinoid X receptors, and peroxisome proliferator-activated receptors. These interactions modulate the expression of genes involved in various physiological processes. This compound acts as a full agonist for some receptors and a positive allosteric modulator for others, enhancing their activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Muqubilin is unique among similar compounds due to its specific cyclic peroxide structure and its ability to interact with multiple nuclear receptors. Similar compounds include other marine-derived terpenes and peroxides, such as:
Norseterterpenes: These compounds share structural similarities with this compound and are also derived from marine sources.
Norditerpenes: Another class of marine-derived compounds with similar biological activities.
Marine Terpenic Endoperoxides: These compounds have a similar peroxide functionality and are known for their biological activities.
This compound stands out due to its specific interactions with nuclear receptors and its potential therapeutic applications .
Eigenschaften
CAS-Nummer |
72154-33-7 |
|---|---|
Molekularformel |
C24H40O4 |
Molekulargewicht |
392.6 g/mol |
IUPAC-Name |
(2R)-2-[(3S,6S)-6-methyl-6-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]dioxan-3-yl]propanoic acid |
InChI |
InChI=1S/C24H40O4/c1-17(11-12-20-18(2)10-8-14-23(20,4)5)9-7-15-24(6)16-13-21(27-28-24)19(3)22(25)26/h9,19,21H,7-8,10-16H2,1-6H3,(H,25,26)/b17-9+/t19-,21+,24+/m1/s1 |
InChI-Schlüssel |
ZJKZMXQQSDVDLA-LAJJABCHSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC[C@]2(CC[C@H](OO2)[C@@H](C)C(=O)O)C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2(CCC(OO2)C(C)C(=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


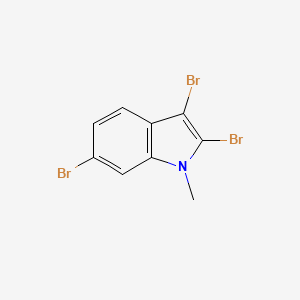
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

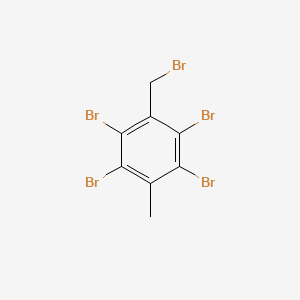
![[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B14464343.png)
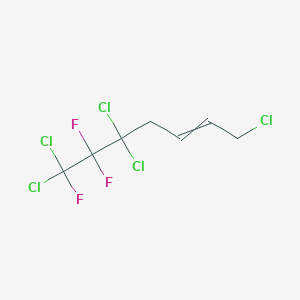

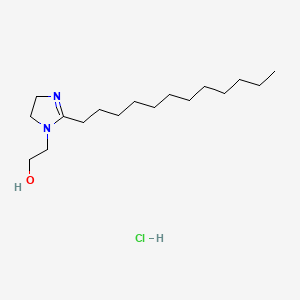
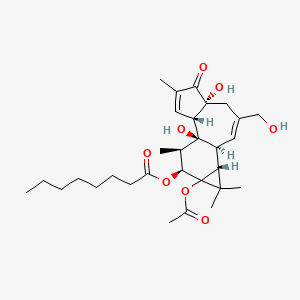
![5-[(2-Methylacryloyl)amino]pentanoic acid](/img/structure/B14464366.png)
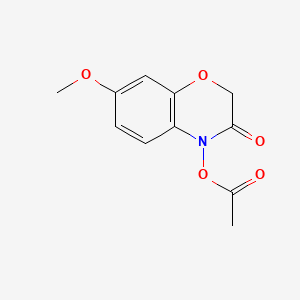
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)
